

# Capromorelin: Application Notes and Protocols for Inappetence in Veterinary Medicine

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

Inappetence, or a lack of appetite, is a common and clinically significant issue in veterinary medicine, often associated with a wide range of underlying medical conditions.[1][2] Prolonged inappetence can lead to weight loss, muscle wasting (cachexia), and a general decline in a patient's quality of life, potentially impacting their response to treatment and overall prognosis.

[1] Capromorelin, a potent and orally active ghrelin receptor agonist, represents a targeted therapeutic approach to address inappetence in dogs and cats.[3][4] By mimicking the effects of endogenous ghrelin, the "hunger hormone," capromorelin stimulates appetite and the secretion of growth hormone, leading to increased food intake and weight gain.

This document provides detailed application notes and protocols for the use of **capromorelin** as a therapeutic agent for inappetence in veterinary medicine, intended for researchers, scientists, and drug development professionals.

## **Mechanism of Action**

**Capromorelin** is a selective agonist of the growth hormone secretagogue receptor type 1a (GHSR-1a), a G protein-coupled receptor found in the hypothalamus and pituitary gland. Binding of **capromorelin** to GHSR-1a mimics the action of ghrelin, triggering a signaling cascade that results in the stimulation of appetite and the release of growth hormone (GH). The subsequent increase in insulin-like growth factor 1 (IGF-1) from the liver may contribute to the



building of lean muscle mass. In the hypothalamus, this signaling enhances the expression of orexigenic neuropeptides, such as neuropeptide Y (NPY) and agouti-related peptide (AgRP), which are potent stimulators of food intake.

# Signaling Pathway of Capromorelin (Ghrelin Receptor Agonist)





Click to download full resolution via product page

Caption: Capromorelin signaling pathway.



## **Approved Formulations**

Capromorelin is commercially available as a flavored oral solution for veterinary use.

- For Dogs: Marketed as Entyce®, it is FDA-approved for appetite stimulation.
- For Cats: Marketed as Elura®, it is FDA-approved for the management of weight loss in cats with chronic kidney disease (CKD).

# Data Presentation Table 1: Efficacy of Capromorelin in Dogs with Inappetence



| Study Type                                  | Number of<br>Dogs                   | Dosage               | Duration | Key<br>Efficacy Reference<br>Outcomes                                                                                                                      |
|---------------------------------------------|-------------------------------------|----------------------|----------|------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Pivotal Field<br>Study                      | 177 (121<br>treated, 56<br>placebo) | 3 mg/kg PO<br>q24h   | 4 days   | Appetite Improvement: 68.6% (Capromoreli n) vs. 44.6% (Placebo) (P = 0.008) Mean Body Weight Change: +1.8% (Capromoreli n) vs. +0.1% (Placebo) (P < 0.001) |
| Laboratory<br>Study<br>(Healthy<br>Beagles) | 12 per group                        | 3 mg/kg PO<br>q24h   | 4 days   | Mean Food Consumption Increase: >60% vs. Placebo (P < 0.001) Mean Body Weight Increase: 5.96% vs. 0.053% (Placebo) (P < 0.001)                             |
| Multi-site<br>Field Study                   | 29 (17<br>treated, 12<br>placebo)   | 4.5 mg/kg PO<br>q24h | 7 days   | Treatment Success (Appetite Score Increase ≥5): 64.7%                                                                                                      |



(Capromoreli
n) vs. 16.7%
(Placebo) (p
= 0.0216)
Mean Body
Weight
Change:
+3.22%
(Capromoreli
n) vs. -0.52%
(Placebo) (p
= 0.0239)

Table 2: Efficacy of Capromorelin in Cats with Chronic Kidney Disease (CKD) and Weight Loss



| Study Type                                                | Number of<br>Cats                   | Dosage             | Duration | Key<br>Efficacy<br>Outcomes                                                                                                | Reference |
|-----------------------------------------------------------|-------------------------------------|--------------------|----------|----------------------------------------------------------------------------------------------------------------------------|-----------|
| Pivotal Field<br>Study                                    | 176 (118<br>treated, 58<br>placebo) | 2 mg/kg PO<br>q24h | 56 days  | Cats Gained Weight (Capromoreli n) vs. Cats Lost Weight (Placebo)                                                          |           |
| Clinical Field<br>Study<br>(Effectivenes<br>s Population) | 112                                 | 2 mg/kg PO<br>q24h | 55 days  | Mean Body Weight Change: +5.18% (Capromoreli n) vs1.65% (Placebo) (P < 0.0001)                                             |           |
| Laboratory<br>Study<br>(Healthy<br>Cats)                  | 8 per group                         | 6 mg/kg PO<br>q24h | 91 days  | Statistically significant increases in food intake and body weight. Mean weight increase of 0.8 kg vs 0.16 kg for placebo. |           |

**Table 3: Reported Adverse Events of Capromorelin in Dogs and Cats** 



| Species                                                                           | Common Adverse Events (>2% incidence) | Reference |
|-----------------------------------------------------------------------------------|---------------------------------------|-----------|
| Diarrhea (7.0%), Vomiting  Dogs (6.4%), Polydipsia (4.1%)  Hypersalivation (2.3%) |                                       |           |
| Vomiting (29.6%), Cats (with CKD) Hypersalivation (21.2%), Inappetence (18.6%)    |                                       |           |

# **Experimental Protocols**

# Protocol 1: Evaluation of Capromorelin for Appetite Stimulation in Inappetent Dogs (Field Study)

Objective: To evaluate the effectiveness and safety of **capromorelin** oral solution for the stimulation of appetite in client-owned dogs with reduced appetite.

**Experimental Workflow:** 





Click to download full resolution via product page

Caption: Workflow for a canine appetite stimulation study.



### Methodology:

- Animal Selection: Client-owned dogs of any age, sex, or breed with owner-reported inappetence for at least two days were enrolled.
- Study Design: A prospective, randomized, masked, placebo-controlled clinical study was conducted.
- Treatment Groups:
  - Capromorelin Group: Received capromorelin oral solution at a dose of 3 mg/kg body weight once daily.
  - Placebo Group: Received a placebo oral solution once daily.
- Data Collection:
  - Day 0 (Baseline): Owners completed an "Owner Appetite Assessment" (OAA)
     questionnaire. A physical examination was performed, and body weight was recorded.
  - Day 3 ± 1: Owners completed a follow-up OAA. Body weight was re-measured, and any adverse events were recorded.
- Efficacy Assessment: The primary efficacy variable was the owner's assessment of their dog's appetite. Treatment success was defined as a significant improvement in the OAA score. The percentage change in body weight was a secondary efficacy variable.
- Safety Assessment: Safety was evaluated through physical examinations, clinical pathology, and monitoring of adverse events reported by owners and veterinarians.

# Protocol 2: Evaluation of Capromorelin for Management of Weight Loss in Cats with Chronic Kidney Disease (Field Study)

Objective: To evaluate the effectiveness and safety of **capromorelin** for the management of unintended weight loss in client-owned cats with chronic kidney disease (CKD).



### Experimental Workflow:



Click to download full resolution via product page



Caption: Workflow for a feline CKD weight loss study.

#### Methodology:

- Animal Selection: Client-owned cats with a documented history of CKD and unintended weight loss were enrolled.
- Study Design: A randomized, masked, placebo-controlled, multicenter clinical field study was conducted.
- Treatment Groups:
  - Capromorelin Group: Received capromorelin oral solution at a dose of 2 mg/kg body weight once daily for 56 days.
  - Placebo Group: Received a vehicle placebo orally once daily for 56 days.
- Data Collection: Body weight and safety parameters were monitored throughout the 56-day study period.
- Efficacy Assessment: The primary efficacy endpoint was the change in body weight from baseline to the end of the study.
- Safety Assessment: Safety was evaluated by monitoring adverse events, physical examinations, and clinical pathology parameters.

## Conclusion

**Capromorelin** is a novel and effective therapeutic agent for the management of inappetence in dogs and weight loss in cats with chronic kidney disease. Its targeted mechanism of action as a ghrelin receptor agonist provides a direct approach to stimulating appetite and promoting weight gain. The data from clinical trials demonstrate a favorable efficacy and safety profile, making it a valuable tool in veterinary medicine. Further research may explore its utility in other conditions associated with inappetence and cachexia in both dogs and cats.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 2. assets.ctfassets.net [assets.ctfassets.net]
- 3. Capromorelin: a ghrelin receptor agonist and novel therapy for stimulation of appetite in dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Capromorelin: a ghrelin receptor agonist and novel therapy for stimulation of appetite in dogs | Semantic Scholar [semanticscholar.org]
- To cite this document: BenchChem. [Capromorelin: Application Notes and Protocols for Inappetence in Veterinary Medicine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1582104#capromorelin-as-a-therapeutic-agent-for-inappetence-in-veterinary-medicine]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com